1-Adamantylzinc bromide

Catalog No.
S1914378
CAS No.
312624-15-0
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantylzinc bromide

CAS Number

312624-15-0

Product Name

1-Adamantylzinc bromide

IUPAC Name

adamantan-1-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

PTWVHBHYYPLVCD-UHFFFAOYSA-M

SMILES

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1C[C-](C2)C3.[Zn+]Br

1-Adamantylzinc bromide is synthesized by reacting 1-adamantyl bromide with metallic zinc in an inert atmosphere []. The adamantyl group is a tricyclic cage structure commonly found in pharmaceuticals and natural products [].


Molecular Structure Analysis

The molecule consists of a zinc (Zn) atom bonded to a bromine (Br) atom and an adamantyl group (C₁₀H₁₅). The adamantyl group has a tetrahedral carbon framework with a chair-like conformation. The Zn-Br bond is ionic, while the Zn-C bond is covalent with some ionic character [].


Chemical Reactions Analysis

1-Adamantylzinc bromide is a valuable reagent for Negishi cross-coupling reactions, where it reacts with organic halides (RX) in the presence of a palladium catalyst to form new carbon-carbon bonds (C-C) [, ].

Balanced chemical equation for a Negishi cross-coupling reaction:

R-X + R'ZnBr + Pd(0) L_n -> RR' + ZnBr_2 + Pd(II) L_n (where R and R' are organic groups, X is a halogen, L is a ligand)

This reaction allows for the introduction of the adamantyl group into various organic molecules [].


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of 1-Adamantylzinc bromide is not readily available due to its air and moisture sensitivity. It is likely a white or light yellow solid, insoluble in water but soluble in organic solvents like tetrahydrofuran (THF) where it is typically sold as a solution [].

In Negishi cross-coupling, the palladium catalyst facilitates the oxidative addition of the R-X bond to Pd(0), followed by transmetalation with the R'ZnBr to form the C-Pd bond. Finally, reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst [].

1-Adamantylzinc bromide is an organozinc compound. Organozinc compounds are a class of chemicals that contain a zinc-carbon bond. They are used in a variety of scientific research applications, including organic synthesis [].

  • Organic synthesis is a field of chemistry that focuses on the creation of organic compounds. Organic compounds are any compounds that contain carbon atoms. Scientists use organic synthesis to create new molecules with specific properties, such as pharmaceuticals, materials, and agrochemicals [].

Dates

Modify: 2023-08-16

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